![molecular formula C12H14N2 B11945982 3,4,4-Trimethyl-5-phenyl-4H-pyrazole CAS No. 30169-46-1](/img/structure/B11945982.png)
3,4,4-Trimethyl-5-phenyl-4H-pyrazole
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Overview
Description
3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a heterocyclic organic compound with the molecular formula C12H14N2. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyl-5-phenyl-4H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
The pyrazole scaffold, including 3,4,4-trimethyl-5-phenyl-4H-pyrazole, has been extensively studied for its diverse biological activities. Pyrazoles are recognized for their ability to act as anti-inflammatory agents, analgesics, and anti-cancer drugs. The following table summarizes some key biological activities associated with pyrazole derivatives:
Biological Activity | Description |
---|---|
Anti-inflammatory | Inhibits inflammation pathways; used in conditions like arthritis |
Analgesic | Provides pain relief; compounds like phenylbutazone are derived from pyrazoles |
Anticancer | Exhibits cytotoxic effects against cancer cell lines |
Antimicrobial | Active against various bacterial and fungal strains |
Neuroprotective | Potential to protect neuronal cells from damage |
Synthesis of Derivatives
Research has shown that modifying the pyrazole structure can significantly enhance its biological activity. For instance, various studies have synthesized derivatives of this compound and evaluated their pharmacological properties:
- Anti-inflammatory Activity : Several studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory effects comparable to standard drugs such as diclofenac and indomethacin. For example, a series of synthesized compounds showed inhibition rates exceeding 75% in carrageenan-induced paw edema models .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Research indicates that certain derivatives can inhibit the growth of breast and cervical cancer cells in vitro .
Case Studies
Several case studies highlight the effectiveness of this compound derivatives in clinical settings:
- Anti-inflammatory Studies : A study by Alegaon et al. synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity using the carrageenan-induced edema model. Compounds demonstrated significant inhibition rates (≥84.2%) compared to standard treatments .
- Anticancer Research : Research conducted by Christodoulou et al. focused on synthesizing pyrazole derivatives with anticancer properties. Their findings indicated that certain compounds inhibited tumor cell proliferation effectively, suggesting a promising avenue for cancer treatment .
- Neuroprotective Effects : Gökhan-Kelekçi et al. reported on the neuroprotective properties of specific pyrazole derivatives that exhibited monoamine oxidase B inhibitory activity, which is crucial in neurodegenerative disease management .
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole
- 4-Allyl-3,4-dimethyl-5-phenyl-4H-pyrazole
- 4-Benzyl-3,4-dimethyl-5-phenyl-4H-pyrazole
Uniqueness
3,4,4-Trimethyl-5-phenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its structural formula can be represented as follows:
This compound's unique structure contributes to its potential pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that pyrazoles can exhibit significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 0.78 μg/ml |
3,5-Diarylpyrazoles | E. coli | 1.2 μg/ml |
Other derivatives | A. baumannii | 0.85 μg/ml |
The compound has shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Case Studies
- Study on HepG2 Cells : A study conducted by Abdel-Aziz et al. demonstrated that derivatives of pyrazoles exhibited significant cytotoxicity against HepG2 liver cancer cells with an IC50 value of 0.74 mg/mL for certain derivatives .
- A549 Cell Line : Another investigation found that certain pyrazole derivatives induced autophagy in A549 lung cancer cells without triggering apoptosis, showcasing their potential as anticancer agents .
Table 2: Cytotoxic Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | A549 | 48 |
Compound from Zheng et al. | NCI-H460 | 0.28 |
Compound from Shaw et al. | SW620 | 0.67 |
These findings suggest that the biological activity of pyrazoles is closely linked to their structural modifications and substituents.
The biological activity of this compound is attributed to its ability to interfere with cellular processes such as protein synthesis and apoptosis pathways in cancer cells. The compound may also modulate the immune response against microbial infections by enhancing the activity of immune cells .
Properties
CAS No. |
30169-46-1 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,4,4-trimethyl-5-phenylpyrazole |
InChI |
InChI=1S/C12H14N2/c1-9-12(2,3)11(14-13-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
UPLOVBMAYBTYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C1(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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